

Potential off-target effects of GSK2795039 in assays

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Compound of Interest

Compound Name: GSK2795039

Cat. No.: B15615182

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Technical Support Center: GSK2795039

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **GSK2795039**, a selective NADPH oxidase 2 (NOX2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GSK2795039**?

A1: **GSK2795039** is a potent and selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme. [1][2][3][4][5] It functions by competing with the enzyme's substrate, NADPH. [1][3][4][5] This inhibition reduces the production of reactive oxygen species (ROS) and the consumption of NADPH. [1][2][3][4]

Q2: How selective is **GSK2795039** for NOX2 over other enzymes?

A2: **GSK2795039** demonstrates high selectivity for NOX2. It shows significantly weaker or no inhibitory activity against other NOX isoforms (NOX1, NOX3, NOX4, and NOX5), xanthine oxidase, and endothelial nitric oxide synthase (eNOS) in specific assays. [1][3][4][5][6]

Q3: Can **GSK2795039** be used in in-vivo studies?

A3: Yes, **GSK2795039** has been successfully used in animal models. Following systemic administration in mice, it has been shown to inhibit NOX2 activity in a paw inflammation model

and reduce serum amylase levels in a model of acute pancreatitis.[1][3][4][5] It has also been reported to be brain-penetrant.[7]

Troubleshooting Guide

Issue: I am observing inhibitory activity of **GSK2795039** against NOX1, NOX3, NOX4, or NOX5 in my HRP/Amplex Red-based assay.

Potential Cause: This is a known off-target effect related to the assay methodology.

GSK2795039 can interfere with the horseradish peroxidase (HRP)/Amplex Red detection system, leading to a false appearance of inhibition.[1] This interference results in submaximal inhibition (around 70%) for other NOX isoforms and even for hydrogen peroxide (H₂O₂) alone in this assay format.[1]

Recommended Solution:

- Use an alternative assay: To confirm NOX isoform selectivity, it is highly recommended to use an assay that is independent of HRP. The WST-1 assay has been shown to be a reliable alternative where **GSK2795039** did not show inhibitory activity against other NOX isoforms. [1]
- Measure oxygen consumption: Direct measurement of oxygen consumption is another robust method to assess NOX activity and the selectivity of **GSK2795039**. [1][3][7]
- DPPH Assay: To investigate if the compound has electron-donating properties that might interfere with redox-based assays, a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay can be performed.[1]

Issue: My results with **GSK2795039** are inconsistent with other published NOX inhibitors like Apocynin or DPI.

Potential Cause: Different NOX inhibitors have distinct mechanisms of action and off-target effect profiles.

- Apocynin: The mechanism of apocynin is still debated, and it possesses radical scavenging properties. It does not inhibit NOX2 in cell-free enzyme systems.[1][3]

- Diphenyleneiodonium (DPI): DPI is a general flavoprotein inhibitor and is not selective for NOX2.[\[1\]](#)[\[7\]](#)[\[8\]](#) It will inhibit other enzymes, including xanthine oxidase, more potently than **GSK2795039**.[\[1\]](#)

Recommended Solution:

- Review the literature: Carefully compare the experimental conditions and assays used in your study with those in published reports for each inhibitor.
- Include appropriate controls: When comparing inhibitors, ensure that the assays are suitable for each compound and that appropriate positive and negative controls are included.

Quantitative Data Summary

Table 1: Inhibitory Activity of **GSK2795039** against NOX2 in Various Assays

Assay Type	System	Measured Parameter	pIC50	IC50 (μM)
Semi-recombinant cell-free	BHK cell membranes	ROS Production (HRP/Amplex Red)	6.57 ± 0.21	0.269
Semi-recombinant cell-free	PLB-985 cell membranes	NADPH Consumption	6.60 ± 0.13	0.251
Cell-based	Differentiated HL60 cells	ROS Production (Amplex Red)	6.73 ± 0.16	-
Cell-based	Differentiated HL60 cells	ROS Production (Oxyburst Green)	6.49 ± 0.18	-
Cell-based	Human PBMCs	ROS Production (L-012)	6.60 ± 0.08	-
Cell-based	WST-1 Assay	Superoxide Production	5.54 ± 0.25	-

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Selectivity of **GSK2795039** against Other Enzymes

Enzyme	Assay Method	pIC50	IC50 (μM)	Selectivity over NOX2
NOX1	HRP/Amplex Red	< 5	> 100	> 370-fold
NOX3	HRP/Amplex Red	< 5	> 100	> 370-fold
NOX4	HRP/Amplex Red	< 5	> 100	> 370-fold
NOX5	HRP/Amplex Red	< 5	> 100	> 370-fold
Xanthine Oxidase	HRP/Amplex Red	4.54 ± 0.16	28.8	> 100-fold
eNOS	-	< 4	> 100	> 370-fold

Data compiled from multiple sources.^{[1][6]} Note: The inhibitory activity on NOX1, 3, 4, and 5 in the HRP/Amplex Red assay is considered an artifact of the assay system.

Experimental Protocols

1. Semi-recombinant Cell-Free NOX2 Assay (HRP/Amplex Red)

- Materials:
 - Membranes from Baby Hamster Kidney (BHK) cells expressing gp91phox.
 - Purified recombinant cytosolic proteins (p47phox, p67phox).
 - Arachidonic acid.
 - Horseradish peroxidase (HRP).
 - Amplex Red.

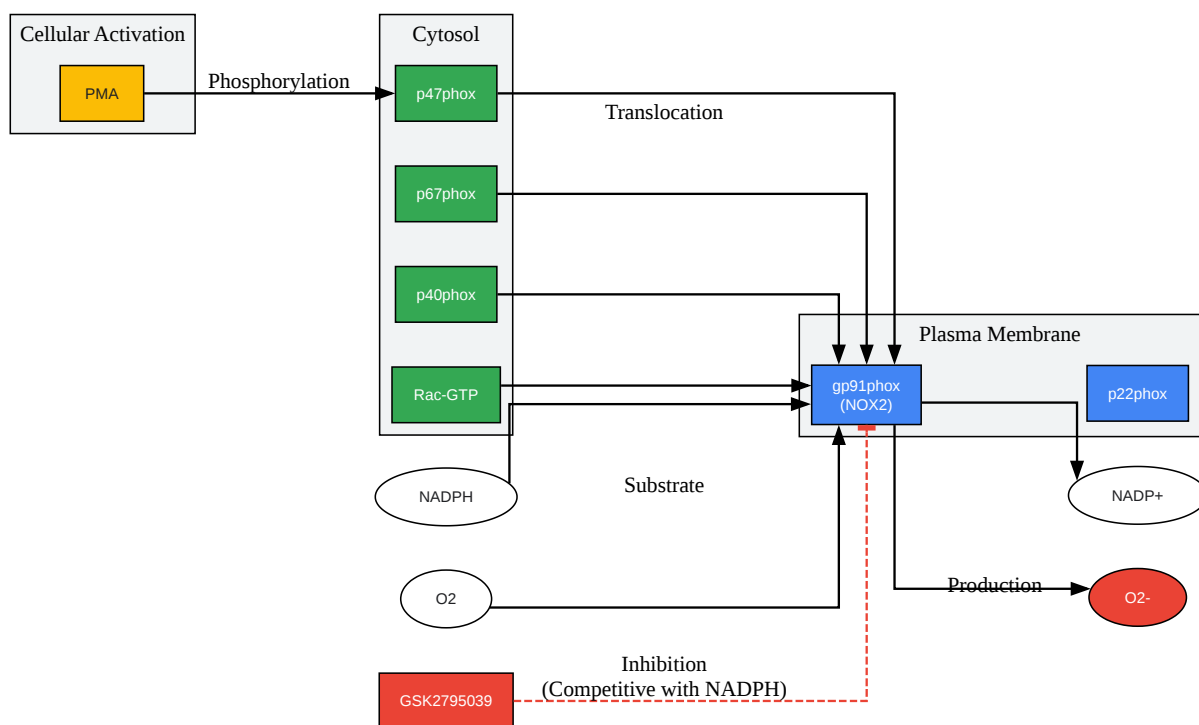
- **GSK2795039.**
- Procedure:
 - In a 96-well plate, combine the BHK cell membranes, purified recombinant cytosolic proteins, and **GSK2795039** at various concentrations.
 - Initiate the reaction by adding arachidonic acid.
 - Add HRP and Amplex Red to detect the production of hydrogen peroxide.
 - Measure the fluorescence at the appropriate excitation and emission wavelengths.
 - Calculate the pIC50 value from the concentration-response curve.

2. Cell-Based WST-1 Assay for NOX2 Activity

- Materials:
 - Differentiated human leukemia (HL-60) cells.
 - Phorbol 12-myristate 13-acetate (PMA).
 - Water-soluble tetrazolium salt (WST-1).
 - **GSK2795039.**
- Procedure:
 - Seed differentiated HL-60 cells in a 96-well plate.
 - Pre-incubate the cells with various concentrations of **GSK2795039**.
 - Add WST-1 to the wells.
 - Stimulate the cells with PMA to activate NOX2.
 - Measure the absorbance at the appropriate wavelength to quantify the formazan product, which is indicative of superoxide production.

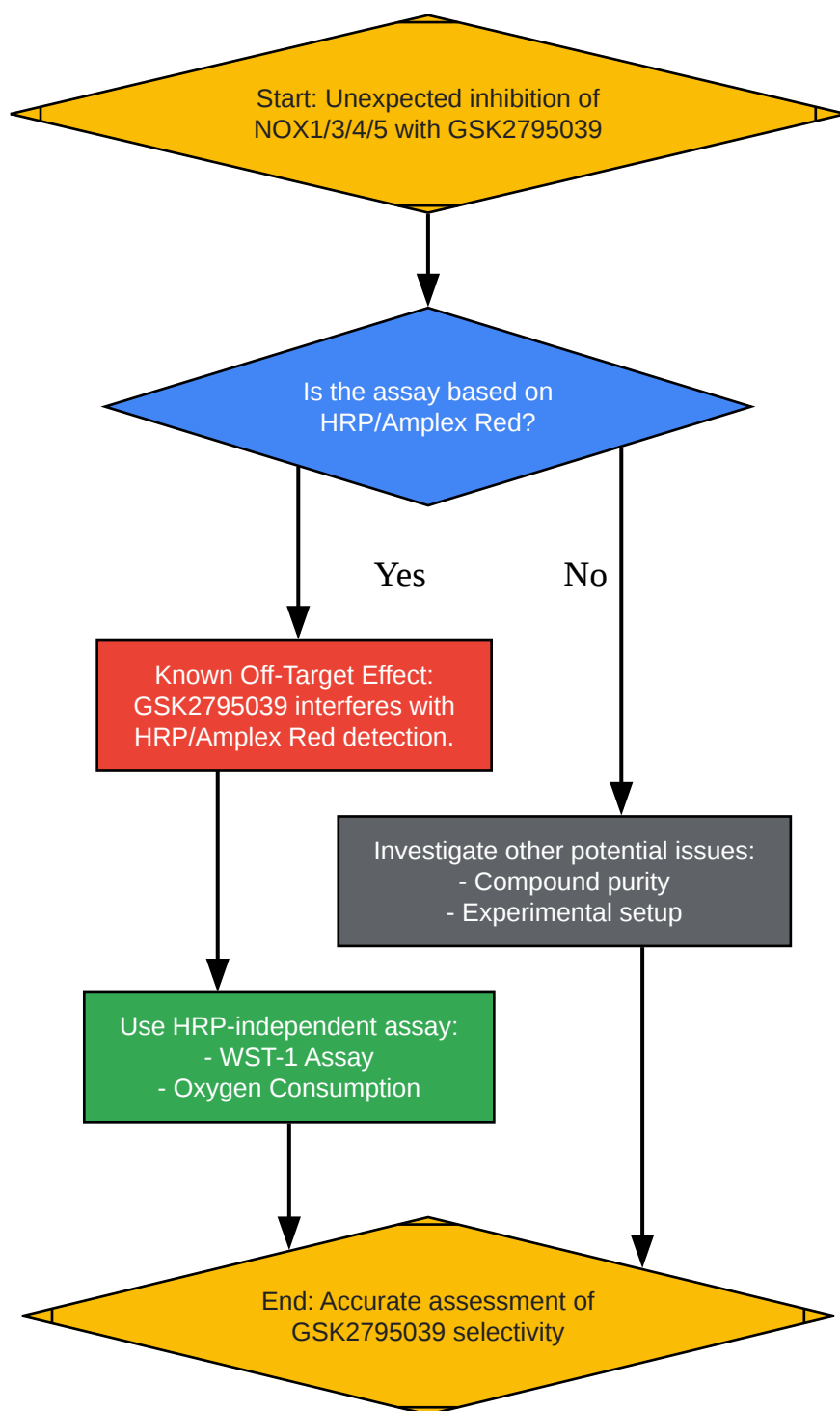
- Determine the pIC50 from the resulting data.

Visualizations



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Caption: NOX2 enzyme activation and inhibition by **GSK2795039**.



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Caption: Troubleshooting workflow for **GSK2795039** off-target effects.

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